2-Hydroxycyclohexanone dimer
Overview
Description
Preparation Methods
The preparation of 2-hydroxycyclohexanone dimer involves several steps :
Epoxidation Reaction: Cyclohexanone is subjected to an epoxidation reaction by exposing it to an acidic environment containing oxygen, generating a cyclohexanone epoxy compound.
Epoxy Ring-Opening Reaction: The cyclohexanone epoxy compound undergoes an epoxy ring-opening reaction under alkaline conditions to form 2-hydroxycyclohexanone.
Dehydration Reaction: 2-Hydroxycyclohexanone is dehydrated under strong acidic conditions to generate this compound.
Chemical Reactions Analysis
2-Hydroxycyclohexanone dimer undergoes various chemical reactions :
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various alcohols and other reduced forms.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions: Common reagents include tin tetrachloride, diamines, and formate. Conditions often involve specific temperatures and pH levels to facilitate these reactions.
Major Products: The major products formed from these reactions include ynones, ynoates, and various polypropionate systems
Scientific Research Applications
2-Hydroxycyclohexanone dimer is used in several scientific research applications :
Biology: Its role in biological systems is less explored, but it can be used in studies involving enzyme catalysis and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-hydroxycyclohexanone dimer involves its interaction with various molecular targets and pathways . It acts as a catalyst in polymerization reactions by promoting the polymerization of monomers. In oxidation and reduction reactions, it facilitates the transfer of electrons, leading to the formation of different products. The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Hydroxycyclohexanone dimer can be compared with several similar compounds :
2-Methoxycyclohexanone: Similar in structure but contains a methoxy group instead of a hydroxyl group.
1,2-Cyclohexanedione: Contains two ketone groups instead of a hydroxyl and a ketone group.
4-Hydroxycyclohexanone: Similar but with the hydroxyl group located at a different position on the cyclohexane ring.
4-Methylcyclohexanone: Contains a methyl group instead of a hydroxyl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific reactions and industrial uses.
Properties
IUPAC Name |
1,2,3,4,5a,6,7,8,9,10a-decahydrodibenzo-p-dioxin-4a,9a-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-11-7-3-1-5-9(11)15-12(14)8-4-2-6-10(12)16-11/h9-10,13-14H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLWHBLCQGPTMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)OC3(CCCCC3O2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222807 | |
Record name | Octahydrodibenzo[b,e][1,4]dioxin-4a,9a(2H,5aH)-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60308-50-1 | |
Record name | Octahydrodibenzo[b,e][1,4]dioxin-4a,9a(2H,5aH)-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60308-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydrodibenzo[b,e][1,4]dioxin-4a,9a(2H,5aH)-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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